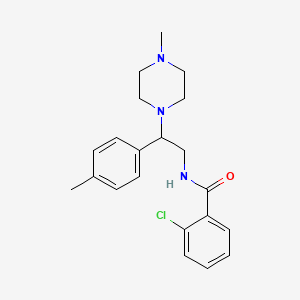

2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology. In

Applications De Recherche Scientifique

Synthesis and Potential Uses

Synthesis of New Amides

A study by Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which is structurally similar to 2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide. These compounds have potential applications in the development of new pharmaceuticals (Koroleva et al., 2011).

Heterocyclisations Based on Derivatives

Pokotylo et al. (2019) worked on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives, achieving new compounds with potential for further pharmaceutical research (Pokotylo et al., 2019).

Antimicrobial Activity

Kuş et al. (2009) reported on the synthesis and evaluation of benzamides, including compounds with structural similarities to the molecule , for antimicrobial properties (Kuş et al., 2009).

Radioactive Tracer Synthesis

Wang et al. (2018) synthesized a compound structurally related to this compound for use as a potential PET agent in imaging inflammation (Wang et al., 2018).

Structural and Chemical Analysis

Crystal Structure Analysis

Ozbey et al. (2001) conducted a study on the crystal structure of a similar benzimidazole compound, providing insights into the molecular conformation which can be crucial for understanding the reactivity and interaction of such compounds (Ozbey et al., 2001).

Selective Inhibitors Research

Ding et al. (2015) identified potent and selective inhibitors for a specific metalloprotease, highlighting the potential of benzamide derivatives in targeted therapeutic applications (Ding et al., 2015).

Anticancer Potential

Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, demonstrating their higher toxicity against melanoma cells compared to the parent compound, indicating potential in cancer therapy (Wolf et al., 2004).

Novel Applications

Bioactivity of Metal Complexes

Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity, suggesting applications in the development of new antibacterial agents (Khatiwora et al., 2013).

Molecular Structure and Vibrational Spectra Analysis

Taşal & Kumalar (2010) conducted a study on the molecular structure and vibrational spectra of a drug molecule similar to this compound, providing insights into its conformational stability (Taşal & Kumalar, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Compounds with similar structures have been found to exhibit anti-tubercular activity, suggesting they may interact with biochemical pathways related to tuberculosis .

Result of Action

Similar compounds have shown significant anti-tubercular activity .

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZARGANCKUBDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)

![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)